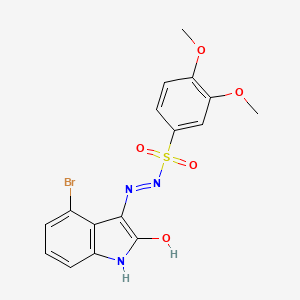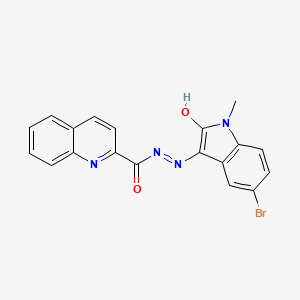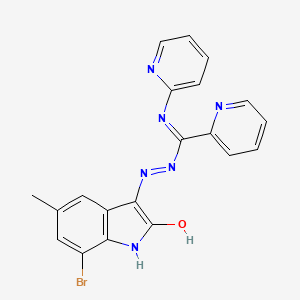![molecular formula C18H19ClN2O2 B6014952 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is commonly referred to as CPOP and has been found to possess unique biochemical and physiological properties that make it an attractive target for investigation. In
Mécanisme D'action
The mechanism of action of CPOP is not fully understood, but it is believed to involve the disruption of protein-protein interactions. CPOP has been found to bind to specific sites on proteins, preventing them from interacting with other proteins and disrupting cellular processes. Additionally, CPOP has been found to modulate ion channels, which can affect cellular signaling and function.
Biochemical and Physiological Effects
CPOP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific proteins, which can affect cellular processes such as cell signaling, gene expression, and protein synthesis. Additionally, CPOP has been found to modulate ion channels, which can affect the electrical activity of cells and their ability to communicate with one another.
Avantages Et Limitations Des Expériences En Laboratoire
CPOP has several advantages for lab experiments. It is a highly specific inhibitor of protein-protein interactions, making it a valuable tool for studying the role of specific proteins in cellular processes. Additionally, CPOP has been found to be non-toxic to cells at concentrations used in experiments. However, there are also limitations to using CPOP in lab experiments. It can be difficult to synthesize and purify, and it may not be effective in all cell types or under all experimental conditions.
Orientations Futures
There are many potential future directions for research on CPOP. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand the mechanism of action of CPOP and its effects on cellular processes. CPOP may also have potential applications in drug discovery, as a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. Finally, further studies are needed to explore the potential limitations of CPOP and to identify new compounds with similar properties for use in scientific research.
Méthodes De Synthèse
The synthesis of CPOP involves several steps, including the reaction of 4-chloroaniline with ethyl 4-(dimethylamino)acetoacetate to form 4-chloro-N-(4-(dimethylamino)-3-oxobutyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CPOP has been found to have a wide range of scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions, which are critical for many cellular processes. CPOP has also been investigated for its potential as a fluorescent probe for imaging of live cells. Additionally, CPOP has been studied as a potential modulator of ion channels, which are important for the regulation of cellular functions.
Propriétés
IUPAC Name |
4-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYFQOXIRTCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6014876.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)
![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6014897.png)
![N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)

![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6014934.png)
![4-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-(2-phenylethyl)morpholine](/img/structure/B6014941.png)

![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)